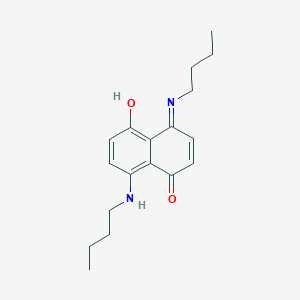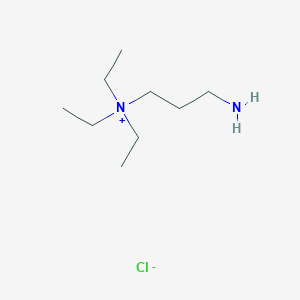
3-Amino-N,N,N-triethylpropan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N,N,N-triethylpropan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C9H22ClN. It is a derivative of propan-1-aminium chloride, where the nitrogen atom is bonded to three ethyl groups and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium chloride typically involves the alkylation of 3-aminopropylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-aminopropylamine+ethyl chloride→3-Amino-N,N,N-triethylpropan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems ensures consistent quality and efficient production.
化学反应分析
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium acetate (NaOAc) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding substituted ammonium salts.
科学研究应用
3-Amino-N,N,N-triethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane transport mechanisms due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.
相似化合物的比较
Similar Compounds
3-Amino-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with methyl groups instead of ethyl groups.
3-Bromopropyltrimethylammonium bromide: Contains a bromine atom instead of an amino group.
N,N,N-triethylpropan-1-aminium chloride: Lacks the amino group.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium chloride is unique due to its combination of an amino group and three ethyl groups attached to the nitrogen atom. This structure imparts specific chemical and biological properties, making it suitable for a variety of applications in different fields.
属性
CAS 编号 |
90523-26-5 |
|---|---|
分子式 |
C9H23ClN2 |
分子量 |
194.74 g/mol |
IUPAC 名称 |
3-aminopropyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H23N2.ClH/c1-4-11(5-2,6-3)9-7-8-10;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GEJICRBDTQLFSP-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCCN.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


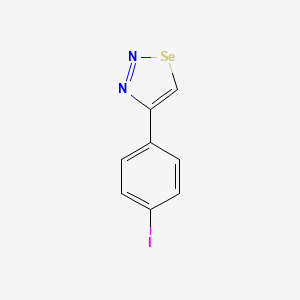
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
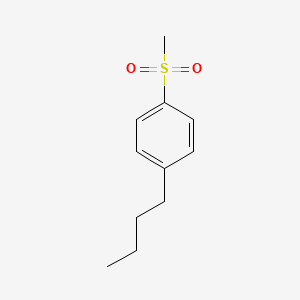
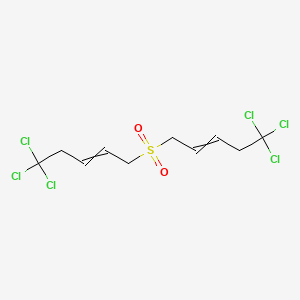
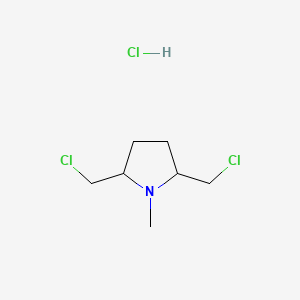
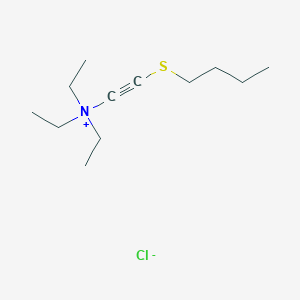
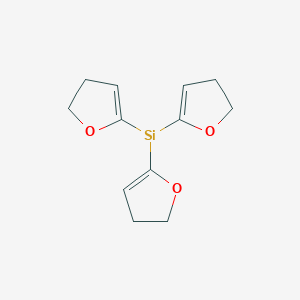
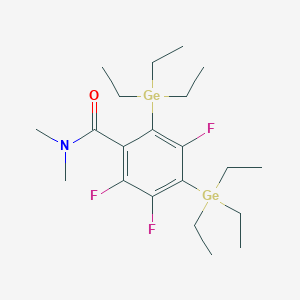
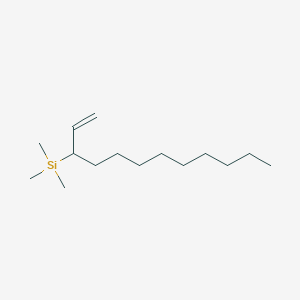

![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
